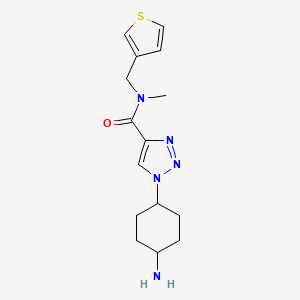
N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known as acetamides, characterized by the presence of an acetamide group. The specific structure of this compound includes chloro and methyl substituents on the phenyl rings, which influence its chemical and physical properties.
Synthesis Analysis
Although there is no direct research on the synthesis of this exact compound, similar compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized using methods like stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition (G. Sharma et al., 2018).
Molecular Structure Analysis
Research on similar compounds like 2-Chloro-N-(3-methylphenyl)acetamide shows that the conformation of the N—H bond is syn to the meta-methyl group, influencing the molecular geometry (B. Gowda et al., 2007).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related structures, such as 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, where molecules are linked through N—H⋯O and C—H⋯O hydrogen bonding (Acta Crystallographica Section E: Structure Reports Online, 2007).
Physical Properties Analysis
The physical properties of acetamides generally include solid state at room temperature and relatively high melting points. The introduction of chloro and methyl groups can slightly modify these properties.
Chemical Properties Analysis
Chemical properties such as polarity and solubility are significantly impacted by the chloro and methyl substituents. For example, studies on similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides have investigated their polarity using methods like the dipole moment method and quantum chemical calculations (E. Ishmaeva et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was synthesized and analyzed. The study focused on its structure and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).
Comparative Metabolism in Liver Microsomes
- A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites, including compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was conducted in human and rat liver microsomes. This research is crucial in understanding the metabolic pathways and potential risks of similar compounds (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
- The radiosynthesis of a chloroacetanilide herbicide, similar in structure to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was developed for studies on its metabolism and mode of action. This approach enables detailed analysis of how such compounds behave in biological systems (Latli & Casida, 1995).
Crystal Structure Studies
- Research on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide, was conducted to understand their solid-state geometry. This type of research is vital for predicting and understanding the physical properties of similar chemical compounds (Gowda et al., 2007).
X-Ray Powder Diffraction of Derivatives
- A study presented new powder diffraction data for derivatives of N-aryl-2,4-dichlorophenoxyacetamide, related to N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide. These compounds are potential pesticides, and the data is crucial for their characterization and development (Olszewska et al., 2008).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-11(17)3-2-4-13(9)19-15(20)8-21-14-7-10(16)5-6-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKJGURMZLQTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)
![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)
![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)
![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)
![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)
![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)